molecular formula C15H29N3O8 B605874 Azido-PEG6-Acid CAS No. 361189-66-4

Azido-PEG6-Acid

Cat. No.: B605874
CAS No.: 361189-66-4
M. Wt: 379.41
InChI Key: KQYQHDQBMAJDRL-UHFFFAOYSA-N
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Description

Azido-PEG6-Acid is a polyethylene glycol (PEG) derivative that contains an azide group and a terminal carboxylic acid group. This compound is known for its high solubility in aqueous media and its ability to participate in click chemistry reactions. The azide group can react with alkyne, BCN, and DBCO groups to form stable triazole linkages, making it a valuable tool in bioconjugation and drug development .

Biochemical Analysis

Biochemical Properties

Azido-PEG6-Acid plays a significant role in biochemical reactions, particularly in the formation of PROTAC molecules . It interacts with enzymes and proteins that contain Alkyne groups, forming a stable triazole linkage through a copper-catalyzed azide-alkyne cycloaddition reaction .

Cellular Effects

The effects of this compound on cells are primarily related to its role in the synthesis of PROTACs . By facilitating the formation of these molecules, this compound indirectly influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with biomolecules containing Alkyne groups . The copper-catalyzed azide-alkyne cycloaddition reaction it undergoes results in the formation of a stable triazole linkage, which is a key step in the synthesis of PROTACs .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are largely dependent on the stability of the PROTACs it helps to form

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. As a linker in the formation of PROTACs, its effects would likely be indirect and dependent on the properties of the specific PROTAC being synthesized .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the synthesis of PROTACs . It interacts with enzymes and cofactors during the copper-catalyzed azide-alkyne cycloaddition reaction .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely influenced by its role as a linker in the formation of PROTACs

Subcellular Localization

As a linker in the formation of PROTACs, it is likely to be found wherever these molecules exert their effects

Preparation Methods

Synthetic Routes and Reaction Conditions

Azido-PEG6-Acid is typically synthesized through a multi-step process that involves the functionalization of PEG with azide and carboxylic acid groups. The general synthetic route includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Azido-PEG6-Acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Azido-PEG6-Acid has a wide range of applications in scientific research, including:

    Bioconjugation: Used to link biomolecules such as proteins and nucleic acids through click chemistry.

    Drug Development: Serves as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation.

    Imaging: Used in the development of imaging agents for diagnostic purposes.

    Material Science: Employed in the synthesis of functionalized polymers and hydrogels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azido-PEG6-Acid is unique due to its optimal PEG chain length, which provides a balance between solubility and flexibility. This makes it particularly useful in applications where both properties are essential .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O8/c16-18-17-2-4-22-6-8-24-10-12-26-14-13-25-11-9-23-7-5-21-3-1-15(19)20/h1-14H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYQHDQBMAJDRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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